molecular formula C20H26N6O2S B2647342 2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine CAS No. 1394734-08-7

2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine

Cat. No. B2647342
CAS RN: 1394734-08-7
M. Wt: 414.53
InChI Key: XCXKFUIGWPLHFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the assembly of the pyrimidine scaffold, introduction of the piperazine and pyrazine-2-carbonyl functionalities, and subsequent tert-butyl and methylsulfanyl substitutions. Researchers have explored different synthetic routes, optimizing yields and purity. Notably, the radical protodeboronation of alkyl boronic esters has been employed in the construction of the pyrimidine core .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the formation of diverse derivatives. Notably, the hydromethylation of alkenes via anti-Markovnikov addition has been achieved using this compound as a precursor .

properties

IUPAC Name

[4-(2-tert-butyl-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-13-15(16(29-5)24-19(23-13)20(2,3)4)18(28)26-10-8-25(9-11-26)17(27)14-12-21-6-7-22-14/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKFUIGWPLHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)SC)C(=O)N2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine

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